2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide
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Description
This compound is a thieno[3,2-d]pyrimidine derivative . It contains 50 bonds in total, including 27 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea . The chemical formula of this compound includes 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which this compound is a derivative of, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple bonds, aromatic bonds, and various ring structures . It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This process can yield various derivatives, including the compound .Scientific Research Applications
Enantiomeric Studies and Chiral Resolution
- Chiral Separation and Absolute Configuration Assignment : Rossi et al. (2016) conducted a study on the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including compounds similar to the specified chemical. They employed high-performance liquid chromatography (HPLC) and a full set of chiroptical spectroscopies for absolute configuration assignment (Rossi et al., 2016).
Synthesis and Derivative Studies
- Synthesis of Thienopyridines and Fused Derivatives : Harb et al. (2006) explored the synthesis of thienopyridines and other fused derivatives from 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Harb, Hussein, & Mousa, 2006).
Anticancer Activity
- Anticancer Agent Synthesis and Testing : Al-Sanea et al. (2020) focused on synthesizing compounds with anticancer properties, including aryloxy groups attached to the pyrimidine ring. They tested these compounds on 60 cancer cell lines, finding significant inhibition in some cases (Al-Sanea et al., 2020).
Radioligand Imaging
- Radioligand for Imaging Translocator Protein : Dollé et al. (2008) synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for selective ligand imaging of the translocator protein, using radioligand imaging techniques (Dollé et al., 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Derivatives : Kerru et al. (2019) synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, demonstrating significant antimicrobial potency against various bacterial strains (Kerru et al., 2019).
Antioxidant Activity
- Antioxidant Activity of Substituted Derivatives : Dhakhda et al. (2021) investigated the antioxidant activity of a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide derivatives. They found that some compounds exhibited notable antioxidant properties (Dhakhda, Bhatt, & Bhatt, 2021).
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-5-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14,19H,4-5,11,13H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMKEQWJOYDOL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide |
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